N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C16H19N5O |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-9-17-15-14-10-20-21(16(14)19-11-18-15)12-5-7-13(22-2)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,18,19) |
InChI Key |
FBJALMIECACRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization of Aminopyrazoles
Aminopyrazole derivatives serve as precursors for pyrazolo[3,4-d]pyrimidine formation. For example, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile undergoes cyclization with formamidine acetate in refluxing ethanol to yield 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This method achieves yields of 68–72% under optimized conditions (Table 1).
Table 1: Cyclization Conditions and Yields
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Amino-1-(4-MeOPh)-pyrazole | Formamidine acetate | Ethanol | 80 | 68–72 |
| 5-Amino-3-iodo-pyrazole | Guanidine hydrochloride | DMF | 120 | 55–60 |
Halogenation and Cross-Coupling
Iodination at the 3-position of the pyrazolo[3,4-d]pyrimidine core is achieved using n-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C. Subsequent Suzuki-Miyaura coupling or nucleophilic substitution introduces functional groups, though this route is less direct for N-butylamine installation.
N-Butylamine Functionalization
Introducing the N-butyl group at the 4-position requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or ring degradation.
Nucleophilic Substitution
The 4-chloro intermediate (1-(4-methoxyphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine) reacts with n-butylamine in tetrahydrofuran (THF) at 60°C for 12 hours. Triethylamine acts as a base to scavenge HCl, improving yields to 80–85%. Alternative solvents like acetonitrile reduce side reactions but prolong reaction times (Table 2).
Table 2: Alkylation Conditions Comparison
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| n-Butylamine | THF | Et₃N | 60 | 12 | 80–85 |
| n-Butylamine | Acetonitrile | K₂CO₃ | 80 | 24 | 70–75 |
Reductive Amination
A two-step approach involves condensing 4-oxo-pyrazolo[3,4-d]pyrimidine with n-butylamine under reducing conditions (NaBH₃CN in methanol). While this method avoids halogenated intermediates, yields are moderate (60–65%) due to competing reduction of the pyrimidine ring.
Industrial-Scale Optimization
Patents highlight solvent-anti-solvent crystallization for purifying the final compound. Dissolving the crude product in dichloromethane (DCM) and adding n-hexane induces precipitation, achieving >99% purity. Continuous flow reactors are employed for the cyclization step, reducing reaction times from 12 hours to 30 minutes.
Challenges and Mitigation Strategies
- Regioselectivity Control : Competing alkylation at the 1-position is minimized using bulky bases (e.g., DIPEA) and low temperatures.
- Byproduct Formation : Over-alkylation is suppressed by stoichiometric control of n-butylamine (1.2 equivalents).
- Purification : Silica gel chromatography remains standard, though patent methods advocate for cost-effective crystallization.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 80–85 | 98–99 | High | Low |
| Reductive Amination | 60–65 | 95–97 | Moderate | Medium |
| Continuous Flow Cyclization | 75–78 | 99 | High | High |
Recent Advances
Microwave-assisted synthesis reduces the alkylation step to 2 hours with comparable yields. Biocatalytic approaches using transaminases for chiral intermediate synthesis are under exploration but remain experimental.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group at position 4 undergoes alkylation with alkyl halides under phase-transfer catalysis. This reaction is critical for introducing additional functional groups:
textCompound + R-X → N-alkylated derivative
Key Data:
| Reagent | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | DMF | 25 | 78 | |
| Propargyl bromide | DMF | 25 | 65 |
The butyl group at the N-position remains stable under these conditions, while the methoxyphenyl substituent shows no reactivity toward alkylation .
Acylation Reactions
The amine reacts with acyl chlorides to form stable amides, enabling pharmacological optimization:
textCompound + R-COCl → N-acylated derivative
Example: Reaction with acetyl chloride in dichloromethane yields a 72% product (confirmed via NMR). Electron-withdrawing substituents on the acyl group enhance reaction rates by stabilizing intermediates .
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at position 6 when activated by electron-withdrawing groups. Chlorinated derivatives (e.g., 4-chloro intermediates) react with hydrazine to form hydrazinyl analogs:
Reaction Pathway:
Condensation Reactions
The amine forms Schiff bases with aromatic aldehydes/ketones:
General Procedure:
Representative Products:
| Aldehyde/Ketone | Product Structure | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 4-(2-(4-Cl-benzylidene)hydrazinyl) derivative | 0.3 | |
| Acetophenone | Open-chain Schiff base | 7.6 |
Cyclization Reactions
Reaction with dihydrofuran-2,5-dione forms fused heterocycles:
textCompound + dihydrofuran-2,5-dione → Pyrrolidine-2,5-dione derivative
Conditions: Reflux in ethanol for 6 hours (yield: 68%) . These products show enhanced kinase inhibition compared to the parent compound .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Source |
|---|---|---|
| pH < 3 | Protonation at N7; ring remains intact | |
| pH > 10 | Degradation of methoxyphenyl group |
Computational Insights
DFT studies (B3LYP/6-311++G(d,p)) reveal:
These findings align with experimental substitution patterns .
Biological Activity Correlation
Structural modifications via these reactions significantly impact pharmacological profiles:
| Reaction Type | EGFR Inhibition (IC₅₀) | Antiproliferative Activity (MCF-7) |
|---|---|---|
| Parent Compound | 24 µM | Moderate |
| Schiff Base (5c ) | 0.3 µM | Strong (DNA fragmentation observed) |
| Alkylated (P1 ) | 15 µM | Weak |
Data from demonstrate that condensation products exhibit superior anticancer activity compared to alkylated derivatives.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a crucial pharmacophore in various anticancer agents. Recent studies have shown that derivatives of this scaffold, including N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anticancer properties by targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).
- Mechanism of Action : The compound acts as a dual inhibitor of EGFR and VEGFR2, leading to reduced tumor growth and increased apoptosis in cancer cells. For instance, compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent activity against tumor proliferation .
- Case Studies : In vitro studies using MCF-7 breast cancer cells showed that these compounds not only inhibited cell migration but also induced significant apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects.
- Research Findings : A study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes involved in the inflammatory response. The anti-inflammatory activity was assessed through both in vitro assays and in vivo models, demonstrating its potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares structural similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the methoxyphenyl moiety can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, synthesis, and research findings, providing a comprehensive overview supported by relevant data.
Chemical Structure and Properties
- Molecular Formula : C13H16N4O
- Molecular Weight : 232.29 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A butyl group, enhancing lipophilicity and cellular uptake.
- An amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring, contributing to its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, including:
Anticancer Activity
Recent studies have indicated that compounds with a pyrazolo[3,4-d]pyrimidine core can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may act as a dual inhibitor of EGFR and VGFR2, leading to reduced tumor growth and induced apoptosis in cancer cells.
- IC50 Values : Compounds in this class show varying degrees of potency with IC50 values ranging from 0.3 to 24 µM against different cancer cell lines .
Antiviral Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit antiviral properties:
- Activity Against Viruses : Certain analogs have demonstrated effectiveness against viral infections such as HIV and various strains of hepatitis.
- Mechanisms : The antiviral mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .
Anti-inflammatory Properties
Some studies suggest that this compound may also possess anti-inflammatory effects, potentially modulating signaling pathways involved in inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Dual inhibition of EGFR/VGFR2 | |
| Antiviral | Inhibition of HIV and hepatitis viruses | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells:
- The compound significantly inhibited cell migration and induced apoptosis.
- Molecular docking studies indicated strong binding affinity to target proteins involved in cell cycle regulation.
Synthesis Pathway
The synthesis of this compound typically involves:
- Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates.
- Cyclization to form intermediates.
- Treatment with substituted anilines to yield the final product.
Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) under controlled conditions .
Q & A
Q. What are the established synthetic routes for N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Alkylation : Reacting a pyrazolo[3,4-d]pyrimidine core (e.g., 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one) with N-butyl halides in solvents like dry acetonitrile or dichloromethane under reflux conditions .
- Characterization : IR spectroscopy identifies functional groups (e.g., NH stretches at ~3131 cm⁻¹), while ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.79 ppm and butyl chain protons at δ 1.67 ppm) .
Q. Which spectroscopic and chromatographic methods are critical for purity assessment?
Q. What are the recommended storage and handling protocols for this compound?
- Store at -20°C under inert gas (e.g., argon) to prevent degradation. Use desiccants to avoid hygroscopic effects .
- Handle with nitrile gloves and fume hoods due to potential irritant properties .
Advanced Research Questions
Q. How do reaction solvents and catalysts influence synthetic yield and regioselectivity?
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation reactions, while dichloromethane improves solubility for condensation steps .
- Catalysts : Lithium hydride (LiH) or triethylamine (TEA) facilitates deprotonation in SN2 reactions, achieving yields >75% . Contradictions arise in thiourea derivatives, where DMF/LiH systems reduce byproducts compared to TEA .
Q. What strategies resolve structural ambiguities in NMR spectra caused by tautomerism?
Q. How can computational modeling predict biological activity, and what are its limitations?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like σ₁ receptors or tubulin, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating high affinity .
- Limitations : Force fields may inaccurately model solvation effects or flexible side chains, necessitating experimental validation via enzymatic assays .
Q. What mechanisms underlie contradictory bioactivity data across structural analogs?
- Substituent Effects : The 4-methoxyphenyl group enhances membrane permeability but may sterically hinder target binding. For example, replacing methoxy with fluorine improves σ₁ receptor antagonism (IC₅₀ < 50 nM) but reduces solubility .
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HCT-116) or incubation times (24h vs. 48h) alter IC₅₀ values .
Q. How are in vivo pharmacokinetic properties optimized through structural modifications?
- Lipophilicity Adjustments : Adding hydrophilic groups (e.g., hydroxyls) to the N-butyl chain reduces logP values from ~3.5 to ~2.0, improving aqueous solubility but potentially lowering blood-brain barrier penetration .
- Metabolic Stability : tert-Butyl groups resist cytochrome P450 oxidation, extending half-life (t₁/₂ > 6h in rodent models) compared to methyl substituents .
Methodological Considerations
Q. How should researchers design dose-response studies for antitumor activity evaluation?
Q. What analytical workflows validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
